molecular formula C9H8F2O4 B578685 3,3-Difluoro-3-phenyl-2-oxopropionic acid monohydrate CAS No. 1210714-06-9

3,3-Difluoro-3-phenyl-2-oxopropionic acid monohydrate

Cat. No.: B578685
CAS No.: 1210714-06-9
M. Wt: 218.156
InChI Key: VIZBDHKYFBYPBC-UHFFFAOYSA-N
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Description

3,3-Difluoro-3-phenyl-2-oxopropionic acid monohydrate is a chemical compound with the molecular formula C10H7F2NO4. It is a white crystalline powder that is commonly used in medical, environmental, and industrial research. This compound is known for its unique structural features, which include the presence of both fluorine and phenyl groups, making it a subject of interest in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-3-phenyl-2-oxopropionic acid monohydrate typically involves the reaction of fluorinated precursors with phenyl-containing compounds under controlled conditions. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) to introduce the fluorine atoms into the molecular structure. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-3-phenyl-2-oxopropionic acid monohydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the fluorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3,3-Difluoro-3-phenyl-2-oxopropionic acid monohydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-3-phenyl-2-oxopropionic acid monohydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoro-2-oxopropionic acid: Lacks the phenyl group, making it less hydrophobic and potentially less bioactive.

    3-Phenyl-2-oxopropionic acid: Lacks the fluorine atoms, which may result in different reactivity and biological activity.

    2-Oxopropionic acid: A simpler structure without the phenyl and fluorine groups, used as a basic building block in organic synthesis.

Uniqueness

3,3-Difluoro-3-phenyl-2-oxopropionic acid monohydrate is unique due to the combination of fluorine and phenyl groups in its structure. This combination imparts distinct chemical and biological properties, such as increased stability, enhanced reactivity, and improved binding affinity for biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

3,3-difluoro-2-oxo-3-phenylpropanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O3.H2O/c10-9(11,7(12)8(13)14)6-4-2-1-3-5-6;/h1-5H,(H,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZBDHKYFBYPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C(=O)O)(F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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